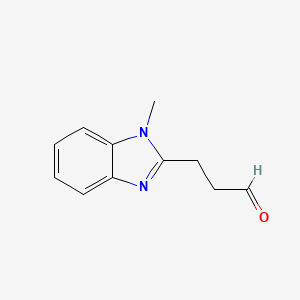
3-(1-Methylbenzimidazol-2-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylbenzimidazol-2-yl)propanal is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a propanal group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)propanal typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out under acidic conditions, such as in the presence of hydrochloric acid or polyphosphoric acid, at elevated temperatures . The general steps include:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde to form the benzimidazole ring.
Methylation: The benzimidazole ring is methylated at the 1-position using methyl iodide or a similar methylating agent.
Formylation: The methylated benzimidazole is then subjected to formylation to introduce the propanal group at the 3-position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1-Methylbenzimidazol-2-yl)propanoic acid.
Reduction: 3-(1-Methylbenzimidazol-2-yl)propanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propanal is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(N-Methylbenzimidazol-2′-yl)-2-Phenylpropane: A similar compound with two benzimidazole rings and a phenyl group, known for its coordination chemistry with metal ions.
2-(1-Methylbenzimidazol-2-yl)ethanol: A related compound with an ethanol group instead of a propanal group, studied for its antimicrobial properties.
Uniqueness
3-(1-Methylbenzimidazol-2-yl)propanal is unique due to the presence of the propanal group, which allows it to undergo specific chemical reactions that other similar compounds may not.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-(1-methylbenzimidazol-2-yl)propanal |
InChI |
InChI=1S/C11H12N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,8H,4,7H2,1H3 |
Clave InChI |
GEDHWUIHNLQAHI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)
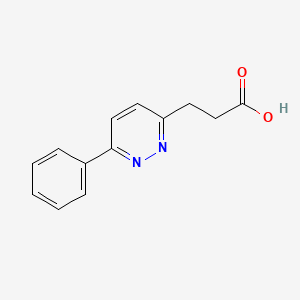


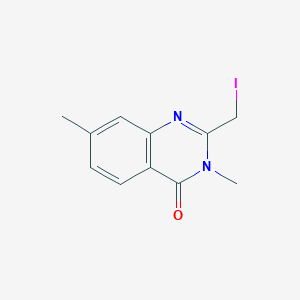
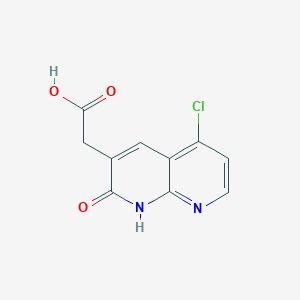



![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
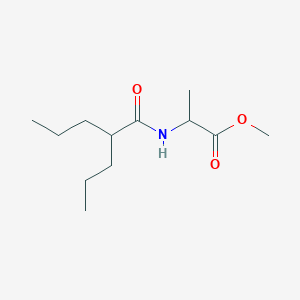
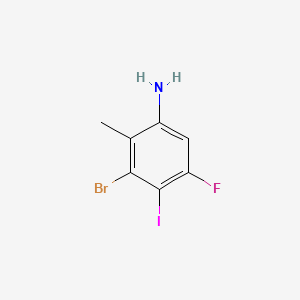
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)

